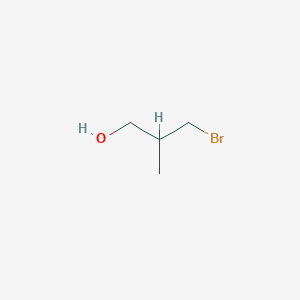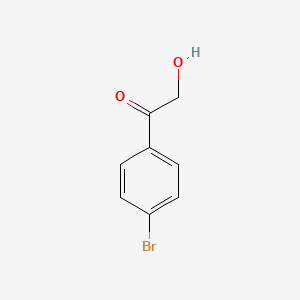
3-Bromo-2-methylpropan-1-ol
Overview
Description
3-Bromo-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9BrO. It is a brominated alcohol, characterized by the presence of a bromine atom attached to a carbon chain that also contains a hydroxyl group. This compound is used in various chemical syntheses and has applications in both research and industry.
Mechanism of Action
Target of Action
It is used as a starting material in the total syntheses of various compounds, indicating that it may interact with a variety of molecular targets .
Mode of Action
It is known to participate in various chemical reactions as a reagent . For instance, it can undergo oxidation reactions to form other compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways .
Result of Action
It is used as a reagent in the synthesis of various compounds, suggesting that it may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylpropan-1-ol can be synthesized through the bromination of 2-methylpropan-1-ol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired carbon atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 2-methylpropan-1-ol, 2-methylpropan-1-amine, or 2-methylpropan-1-thiol can be formed.
Oxidation: Products such as 3-bromo-2-methylpropanal or 3-bromo-2-methylpropanone can be obtained.
Scientific Research Applications
3-Bromo-2-methylpropan-1-ol is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Bromo-2-methylbutan-1-ol
- 3-Bromo-2,2-dimethylpropan-1-ol
- 3-Bromo-3-buten-1-ol
Comparison: 3-Bromo-2-methylpropan-1-ol is unique due to its specific molecular structure, which combines a bromine atom with a hydroxyl group on a methyl-substituted carbon chain. This structure imparts distinct reactivity and properties compared to other brominated alcohols. For example, 3-Bromo-2-methylbutan-1-ol has an additional carbon atom in the chain, which can influence its reactivity and applications.
Properties
IUPAC Name |
3-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336685 | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40145-08-2 | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-2-methylpropan-1-ol interact with 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride?
A1: The research paper investigates the formation of inclusion complexes between the neutral analyte, this compound, and the charged cyclodextrin derivative, 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride. While the exact mode of interaction isn't explicitly detailed, it's suggested that the this compound molecule (or a portion of it) gets encapsulated within the hydrophobic cavity of the cyclodextrin. This interaction is driven by non-covalent forces such as van der Waals interactions and hydrophobic effects. []
Q2: Why is determining the stability constant of this interaction important?
A2: The stability constant (K) provides a quantitative measure of the strength of the interaction between this compound and the cyclodextrin. A higher K value indicates a stronger binding affinity. Understanding this affinity is crucial for various applications, as it can influence the solubility, stability, and controlled release of the guest molecule (in this case, this compound). [] For example, this information could be valuable for developing formulations where cyclodextrins are used to enhance the delivery or solubility of pharmaceutical compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)










